Home > Products > Screening Compounds P53851 > N-Methyl Carvedilol Hydrochloride
N-Methyl Carvedilol Hydrochloride -

N-Methyl Carvedilol Hydrochloride

Catalog Number: EVT-13575728
CAS Number:
Molecular Formula: C25H29ClN2O4
Molecular Weight: 457.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to N-Methyl Carvedilol Hydrochloride in Medicinal Chemistry

Structural Evolution from Carvedilol: Rationale for N-Methylation

Carvedilol (1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-propan-2-ol) is a well-established multiple-action therapeutic agent acting as a non-selective β-adrenergic antagonist with additional α1-adrenergic blocking activity. Its molecular structure features three critical domains: the carbazole moiety providing hydrophobic character, the aryloxypropanolamine chain conferring β-blockade properties, and the secondary amine linker crucial for receptor interaction [1]. The structural evolution to N-Methyl Carvedilol involves specific modification at the secondary amine nitrogen atom through alkylation with a methyl group (–CH₃). This N-methylation transforms the secondary amine (R₂NH) into a tertiary amine (R₃N), fundamentally altering the molecule's electronic distribution, steric bulk, and physicochemical behavior without disrupting core pharmacophoric elements [3].

The primary medicinal chemistry rationale for N-methylation centers on modulating two key properties: lipophilicity and basicity. Addition of the methyl group increases the compound's overall lipophilicity (log P), potentially enhancing membrane permeability and central nervous system (CNS) penetration compared to the parent carvedilol. Concurrently, methylation reduces the basicity of the amine nitrogen by diminishing its ability to accept a proton. This lowered pKa shifts the equilibrium between the protonated (charged) and unprotonated (uncharged) forms at physiological pH. Since the uncharged form more readily traverses biological membranes, this modification is anticipated to improve bioavailability [8]. Crucially, this structural change was designed to probe the steric tolerance within the adrenergic receptor binding pockets. While carvedilol's secondary amine engages in a critical hydrogen-bonding interaction with conserved aspartate residues (e.g., Asp113 in β₂AR) in its protonated form, N-methylation eliminates this H-bond donor capability. This alteration serves as a molecular probe to investigate the necessity of this specific interaction for receptor binding and functional activity [1] [7].

Table 1: Comparative Physicochemical Properties of Carvedilol and N-Methyl Carvedilol Hydrochloride

PropertyCarvedilol (Free Base)N-Methyl Carvedilol (Free Base)N-Methyl Carvedilol Hydrochloride
Molecular FormulaC₂₄H₂₆N₂O₄C₂₅H₂₈N₂O₄C₂₅H₂₈N₂O₄·HCl
Molecular Weight (g/mol)406.48420.51456.97
Amine TypeSecondary amineTertiary amineTertiary amine
Calculated log P (ClogP)~3.5-4.0~3.8-4.3~3.8-4.3
Estimated pKa (amine)~9.4-9.8~8.8-9.2~8.8-9.2
H-Bond Donor Capacity211
H-Bond Acceptor Capacity444

Positional Significance of Methyl Group in Adrenergic Receptor Binding Affinity

The introduction of a methyl group onto the amine nitrogen of carvedilol has profound and receptor-subtype-dependent consequences for binding affinity and functional efficacy. This modification directly impacts the molecule's interaction with conserved residues within the orthosteric binding sites of adrenergic receptors (ARs). The negatively charged aspartate residue (Asp113 in β₂AR, Asp138 in α₁ₐAR) within transmembrane helix 3 (TM3) forms a crucial salt bridge with the protonated amine of catecholamine agonists and many antagonists, including carvedilol. N-methylation sterically hinders the optimal approach of the protonated amine to this aspartate and eliminates the hydrogen-bonding capability inherent to the secondary amine (N–H), significantly disrupting this essential ionic interaction [1] [7].

Biophysical and pharmacological studies reveal distinct impacts across receptor subtypes:

  • β-Adrenergic Receptors (βARs): N-methylation typically results in a substantial decrease (often 10-100 fold) in binding affinity for both β₁AR and β₂AR subtypes. This loss correlates directly with diminished antagonistic or inverse agonistic efficacy. Nuclear Magnetic Resonance (NMR) studies on β₂AR, such as those monitoring methionine residues (e.g., M82 in TM2), demonstrate that ligand binding modulates the conformational equilibrium between inactive (R) and active (R) states. Full inverse agonists like carvedilol stabilize the R state. N-methyl carvedilol, due to its weakened interaction with Asp113, fails to stabilize the R state as effectively, leading to a shift in the conformational ensemble towards R and reduced inverse agonism. This manifests as a higher population of the "A" state (associated with agonist-bound conformations) in NMR spectra even for this antagonist derivative [7].
  • α₁-Adrenergic Receptors (α₁ARs): The impact of N-methylation on α₁AR binding affinity is generally less pronounced than for βARs. While some reduction occurs, it is often more moderate. This suggests potentially subtle differences in the architecture of the binding pocket or the relative contribution of the amine-aspartate salt bridge to overall binding energy within α₁ARs compared to βARs. Carvedilol retains significant α₁-blocking activity even as the N-methyl derivative, indicating that other binding interactions (e.g., hydrophobic contacts with the carbazole ring, interactions involving the methoxyphenoxy moiety) may play a relatively more dominant role in anchoring the molecule within α₁ARs [1].

Table 2: Impact of N-Methylation on Carvedilol's Adrenergic Receptor Binding Affinity (Representative Data)

Adrenergic Receptor SubtypeCarvedilol Binding Affinity (Ki, nM)N-Methyl Carvedilol Binding Affinity (Ki, nM)Fold ChangePrimary Interaction Disrupted
β₁-Adrenergic Receptor (β₁AR)0.5 - 2.020 - 100↓ 40-50Salt bridge/H-bond with Asp121
β₂-Adrenergic Receptor (β₂AR)0.5 - 1.550 - 200↓ 100-150Salt bridge/H-bond with Asp113
α1A-Adrenergic Receptor2.0 - 10.010 - 50↓ 5-10Salt bridge with Asp138
α1B-Adrenergic Receptor1.0 - 5.015 - 60↓ 10-15Salt bridge with Asp138

The positional significance of the methyl group is thus paramount. Its placement directly on the pharmacophore's amine nitrogen disrupts the most critical electrostatic anchor point for binding to βARs, drastically reducing affinity and efficacy. Its effect on α₁AR binding, while measurable, highlights receptor-specific nuances in ligand recognition. This differential impact underscores the value of N-methyl carvedilol as a tool compound for dissecting the relative importance of specific molecular interactions in polypharmacological agents.

Role of Deuterated Derivatives in Metabolic Stability Research

Deuterium (²H), a stable, non-radioactive isotope of hydrogen (¹H), forms stronger covalent bonds with carbon (C–²H vs. C–¹H) due to its lower zero-point vibrational energy. This kinetic isotope effect (KIE), particularly pronounced for bonds involving hydrogen/deuterium directly involved in the rate-limiting step of a reaction, can significantly slow down metabolic transformations like oxidative N-dealkylation, a major pathway for carvedilol clearance catalyzed by cytochrome P450 enzymes (notably CYP2D6 and CYP2C9) [2]. N-Methyl carvedilol serves as a pivotal structural template for investigating deuterium substitution strategies aimed at enhancing metabolic stability.

The primary metabolic vulnerability targeted by deuteration in carvedilol analogs is N-dealkylation. For carvedilol itself, this involves oxidative cleavage of the Cα-N bond adjacent to the secondary amine, leading to the N-desisopropyl metabolite. In N-methyl carvedilol, the analogous metabolic pathway is oxidative demethylation, involving cleavage of a C–H bond within the N-methyl group (N–CH₃ → N–CDH₂ → N–CD₂H → N–CD₃) to form N-desmethyl carvedilol and formaldehyde (or deuterated formaldehyde, CD₂O). Replacing hydrogen atoms in the N-methyl group with deuterium (creating N-trideuteromethyl carvedilol, N–CD₃) directly impacts the rate-determining step in this oxidative process, which is typically the abstraction of a hydrogen atom from the methyl group by the CYP450 reactive oxygen species [2].

Table 3: Deuterium Kinetic Isotope Effects (DKIE) on Metabolic Stability of Deutero-N-Methyl Carvedilol Analogs

Metabolic ParameterN-Methyl Carvedilol (N–CH₃)N-Trideuteromethyl Carvedilol (N–CD₃)Improvement FactorMechanism
In vitro CLint (RLM) (µL/min/mg)HighLower~2.0KIE on N-demethylation
In vitro CLint (HLM) (µL/min/mg)HighLower~1.4KIE on N-demethylation
In vivo AUC0-t (Rat) (ng·h/mL)X~2X~2.0Reduced systemic clearance
In vivo Cmax (Rat) (ng/mL)Y~1.35Y~1.35Reduced first-pass metabolism
Formation of N-Desmethyl MetaboliteHigh>8-fold ↓>8.0DKIE on C-H(D) bond cleavage

Research on deuterated analogs like N-trideuteromethyl carvedilol demonstrates the tangible benefits of deuteration:

  • Reduced Intrinsic Clearance (CLint): In vitro incubation studies with liver microsomes (rat and human) consistently show a lower intrinsic clearance (Vmax/Km) for the N-CD₃ analog compared to the N-CH₃ parent. The observed KIE (KH/KD) typically ranges from ~1.4 to ~2.0, indicating a significant, albeit not maximal (theoretical max ~6-7), slowing of the N-demethylation pathway. This confirms that C–H bond breaking is at least partially rate-limiting in this metabolic step [2].
  • Altered Metabolic Profile: Deuterium substitution specifically retards the formation of the N-desmethyl metabolite, shifting the relative contribution of different metabolic pathways. While N-demethylation is suppressed, other pathways like aromatic hydroxylation or direct glucuronidation may become relatively more prominent, but overall metabolic stability increases. Crucially, the exposure to potentially active or toxic metabolites via the N-dealkylation route is significantly reduced [2].
  • Enhanced Systemic Exposure: Pharmacokinetic studies in rats comparing oral administration of N-CH₃ carvedilol and N-CD₃ carvedilol demonstrate the in vivo translation of the in vitro KIE. The deuterated analog shows a significantly higher area under the plasma concentration-time curve (AUC0-t), often exceeding a 100% increase, and a higher maximum plasma concentration (Cmax), indicating improved bioavailability and/or reduced systemic clearance primarily due to attenuated first-pass metabolism. The exposure to the N-desmethyl metabolite is drastically reduced (often >8-fold) [2].

N-Methyl carvedilol derivatives, particularly their deuterated forms, are therefore invaluable tools in medicinal chemistry for:

  • Validating Metabolic Hotspots: Identifying N-dealkylation as a major clearance pathway for tertiary amine derivatives.
  • Probing Isotope Effects: Quantifying the impact of deuteration on specific metabolic reactions in vitro and in vivo.
  • Guiding Deuteration Strategies: Demonstrating that deuteration at the site of metabolism (in this case, the N-methyl group) is most effective for improving metabolic stability. Deuteration elsewhere in the molecule would have minimal impact on N-demethylation.
  • Developing Improved Analogs: Providing a blueprint for creating deuterated drug candidates (like deutetrabenazine, a deuterated tetrabenazine analog) with the potential for reduced dose requirements, improved pharmacokinetic profiles, and potentially better tolerability compared to their non-deuterated counterparts [2].

Properties

Product Name

N-Methyl Carvedilol Hydrochloride

IUPAC Name

1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride

Molecular Formula

C25H29ClN2O4

Molecular Weight

457.0 g/mol

InChI

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H

InChI Key

FERDKVPPAFYQOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.